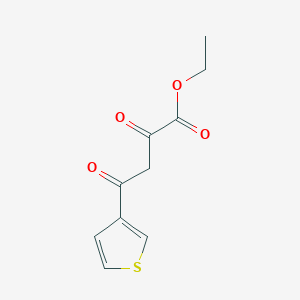

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate is a chemical compound belonging to the class of organic compounds known as thiophenes. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. This compound is characterized by its unique structure and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dioxo-4-(3-thienyl)butanoate typically involves the reaction of ethyl acetoacetate with 3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Cyclization with Primary Amines

The compound reacts with amines to form fused heterocycles, such as pyrazolo[3,4-b]pyridines, under acidic conditions:

-

Condensation : The amine attacks the α-keto ester group.

-

Cyclization : Intramolecular dehydration forms a six-membered ring.

-

Aromatization : Loss of water yields the heterocyclic product.

Optimized Conditions :

-

Solvent : Acetic acid (120°C, 5 hours).

-

Yield : Up to 90% for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.

Substituent Effects :

| R (on Aryl Group) | Yield (%) |

|---|---|

| H | 81 |

| 3-Me | 78 |

| 4-F | 65 |

Electron-withdrawing groups (e.g., -F) reduce yields due to decreased nucleophilicity .

Nucleophilic Attack at Carbonyl Centers

The dicarbonyl structure allows sequential nucleophilic attacks, enabling multi-step functionalization:

Key Observations :

-

Ketone Reactivity : The γ-keto group is more reactive than the β-keto ester due to reduced steric hindrance .

-

Thienyl Influence : The 3-thienyl group directs electrophilic substitution to the 2-position of the thiophene ring, altering regioselectivity compared to 2-thienyl analogs .

Comparative Reactivity :

| Compound | Reaction with NH₂Ph | Major Product |

|---|---|---|

| Ethyl 2,4-dioxo-4-(3-thienyl)butanoate | Pyrazolo[3,4-b]pyridine | 81% yield (AcOH, 5 h) |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Similar scaffold | 75% yield (AcOH, 6 h) |

Biological Activity via Protein Interaction

While not a classical chemical reaction, the compound interacts with biological targets:

-

Src Kinase Inhibition : Derivatives show moderate activity (IC₅₀ = 48–90 μM), with 3-methyl-substituted analogs being most potent .

-

Structure-Activity Relationship : Electron-donating groups (e.g., -OMe) reduce inhibition efficacy compared to electron-withdrawing substituents .

Comparative Reactivity with Structural Analogs

The 3-thienyl substituent confers distinct reactivity compared to other aryl groups:

Scientific Research Applications

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2,4-dioxo-4-(3-thienyl)butanoate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets or pathways in the body to produce a therapeutic effect. The exact mechanism would depend on the biological system and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate is similar to other thiophene derivatives, such as ethyl 2,4-dioxo-4-(2-thienyl)butanoate and ethyl 2,4-dioxo-4-(4-thienyl)butanoate. These compounds share a similar core structure but differ in the position of the thiophene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

List of Similar Compounds

Ethyl 2,4-dioxo-4-(2-thienyl)butanoate

Ethyl 2,4-dioxo-4-(4-thienyl)butanoate

Ethyl 2,4-dioxo-4-(5-thienyl)butanoate

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10O4S

- Molecular Weight : 226.26 g/mol

- IUPAC Name : this compound

- CAS Number : 36983-36-5

The compound features a dioxo group and a thiophene ring, which are critical for its biological activity. The presence of these functional groups often correlates with enhanced pharmacological properties.

Synthesis

This compound can be synthesized through various organic reactions involving dioxoesters and thiophene derivatives. The synthesis typically involves the condensation of ethyl acetoacetate with thiophene derivatives under acidic or basic conditions, yielding the desired product with moderate to high yields.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi. For instance, a study reported that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications as antibacterial agents .

Insecticidal Properties

The compound has been evaluated for its insecticidal activity. Research indicates that it exhibits larvicidal effects against pests such as Plutella xylostella and Helicoverpa armigera. Molecular docking studies suggest that it interacts effectively with acetylcholinesterase, an enzyme crucial for insect nerve function, thereby disrupting their normal physiological processes .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Compounds in this class have shown cytotoxic effects on various cancer cell lines. For example, derivatives have been noted to induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A series of experiments demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against selected bacterial strains .

- Insecticidal Mechanism : Molecular docking simulations revealed that the compound binds effectively to the active site of acetylcholinesterase, leading to increased levels of acetylcholine in insect synapses and subsequent paralysis .

- Cytotoxicity Assays : In vitro assays indicated that the compound induced cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values suggesting potent anticancer activity .

Properties

CAS No. |

1024611-24-2 |

|---|---|

Molecular Formula |

C10H10O4S |

Molecular Weight |

226.25 g/mol |

IUPAC Name |

ethyl 2,4-dioxo-4-thiophen-3-ylbutanoate |

InChI |

InChI=1S/C10H10O4S/c1-2-14-10(13)9(12)5-8(11)7-3-4-15-6-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

NOLPEOHACKQESP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CSC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.